1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride
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Overview
Description
1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H11ClFN and a molecular weight of 211.66 g/mol . It is a derivative of naphthalene, substituted with a fluorine atom at the 4-position and an amine group at the methylene position, forming a hydrochloride salt.
Preparation Methods
The synthesis of 1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoronaphthalene.
Reaction with Formaldehyde: 4-fluoronaphthalene is reacted with formaldehyde in the presence of a base to form 1-(4-fluoronaphthalen-1-yl)methanol.
Amination: The hydroxyl group of 1-(4-fluoronaphthalen-1-yl)methanol is then converted to an amine group using ammonia or an amine source.
Formation of Hydrochloride Salt: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-fluoronaphthalen-1-yl)methanamine.
Chemical Reactions Analysis
1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: The amine group can participate in condensation reactions with carbonyl compounds to form Schiff bases or imines[][3].
Scientific Research Applications
1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-fluoronaphthalen-1-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(4-chloronaphthalen-1-yl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-(4-bromonaphthalen-1-yl)methanamine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
1-(4-iodonaphthalen-1-yl)methanamine hydrochloride: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties .
Properties
CAS No. |
870562-26-8 |
---|---|
Molecular Formula |
C11H11ClFN |
Molecular Weight |
211.7 |
Purity |
90 |
Origin of Product |
United States |
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